molecular formula C17H24N4O2S B1321217 tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 502641-60-3

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1321217
CAS No.: 502641-60-3
M. Wt: 348.5 g/mol
InChI Key: IQFFNJNSFVVLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C17H24N4O2S It is characterized by the presence of a piperazine ring, a thienopyrimidine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation with Pd/C.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyrimidine moiety can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperazine ring enhances its binding affinity and specificity, while the tert-butyl ester group improves its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its combination of a thienopyrimidine moiety and a piperazine ring, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-12-10-13-14(18-11-19-15(13)24-12)20-6-8-21(9-7-20)16(22)23-17(2,3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFFNJNSFVVLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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